Carpindolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cardiovascular Research:

- Antihypertensive Effects: Carpindolol's ability to block beta-adrenergic receptors in the heart can help lower blood pressure. Research studies have explored its efficacy as a treatment for hypertension, either alone or in combination with other medications. [Source: National Institutes of Health ()]

- Heart Failure: Some studies have investigated the potential benefits of carpindolol in managing heart failure. Beta-blockers can help reduce workload on the heart, and carpindolol's antioxidant properties have also been of interest. However, more research is needed to determine its definitive role in heart failure treatment. [Source: American Heart Association ()]

Neurological Research:

- Anxiety Disorders: Carpindolol's potential anxiolytic (anti-anxiety) effects have been explored in some research. Beta-blockers can help regulate physiological responses to stress, which may be beneficial for anxiety management. More studies are needed to confirm its efficacy for this purpose. [Source: Dialog ()]

- Migraine Prevention: Limited research has investigated the use of carpindolol for migraine prophylaxis. Beta-blockers may help reduce blood vessel constriction, which is thought to play a role in migraine headaches. Further investigation is needed to determine its effectiveness in this area. [Source: The Cochrane Database of Systematic Reviews ()]

Other Areas of Research:

- Thyroid Disorders: Carpindolol's potential role in managing hyperthyroidism, a condition of excessive thyroid hormone production, has been investigated in some studies. Beta-blockers can help regulate certain symptoms associated with hyperthyroidism. More research is needed to confirm its use in this context. [Source: National Institutes of Health ()]

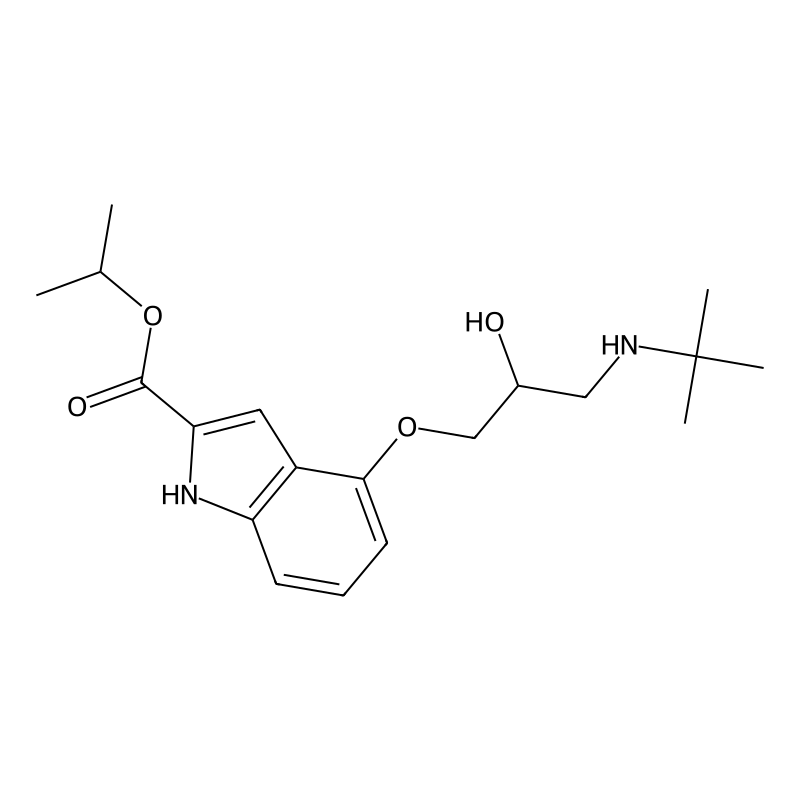

Carpindolol is a beta-blocker compound primarily used for managing cardiovascular conditions such as hypertension and arrhythmias. It is classified as a non-selective beta-adrenergic antagonist, meaning it blocks both beta-1 and beta-2 adrenergic receptors. The molecular formula of Carpindolol is with a molar mass of approximately 348.443 g/mol. Its IUPAC name is propan-2-yl 4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carboxylate, indicating its complex structure that includes an indole core and various functional groups .

As a beta-blocker, Carpindolol is expected to act by competitively binding to beta-adrenergic receptors in the heart, thereby reducing the effects of adrenaline and lowering blood pressure and heart rate []. However, its additional role as a 5-HT1 receptor modulator suggests a more complex mechanism.

Studies suggest that 5-HT1B receptor antagonism might contribute to anxiolytic (anti-anxiety) effects, while 5-HT1D receptor agonism could influence mood and cardiovascular function []. More research is needed to fully elucidate the interplay between these mechanisms.

- Oxidation: This compound can be oxidized to form corresponding oxides using agents like hydrogen peroxide or potassium permanganate.

- Reduction: It can be reduced to yield alcohol derivatives, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Carpindolol can undergo nucleophilic substitution reactions, allowing for the formation of various derivatives by reacting with alkyl halides or acyl chlorides .

Carpindolol exhibits significant biological activity through its mechanism of action as a beta-blocker. By blocking beta-adrenergic receptors, it leads to decreased heart rate and blood pressure. The inhibition of these receptors results in reduced cyclic adenosine monophosphate (cAMP) production, which decreases calcium influx into cardiac cells, ultimately lowering cardiac contractility and myocardial oxygen demand . Additionally, Carpindolol has been studied for its potential therapeutic effects in treating other conditions related to cardiovascular physiology.

The synthesis of Carpindolol involves several key steps:

- Formation of the Indole Core: This is achieved through Fischer indole synthesis.

- Introduction of the Propoxy Group: This step involves an etherification reaction to incorporate the propoxy group into the structure.

- Industrial Production: In industrial settings, batch reactors are typically used for initial synthesis stages, while continuous flow reactors enhance efficiency during the final steps. Purification processes such as recrystallization and chromatography are employed to obtain high-purity Carpindolol .

Carpindolol has diverse applications across various fields:

- Pharmaceutical Research: It serves as a model compound in studies focusing on beta-adrenergic receptor interactions.

- Cardiovascular Medicine: Investigated for its efficacy in managing hypertension and arrhythmias.

- Drug Development: Used in the development of new beta-blocker drugs with improved safety and efficacy profiles .

Studies on Carpindolol's interactions reveal its significant effects on cardiovascular systems. It interacts predominantly with beta-adrenergic receptors, influencing heart rate and myocardial contractility. Research has also explored its pharmacokinetics, including absorption, distribution, metabolism, and excretion characteristics, which are crucial for understanding its therapeutic window and potential side effects .

Carpindolol shares structural and functional similarities with several other beta-blockers. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|

| Carpindolol | 348.44 | Non-selective beta-blocker with indole structure | |

| Carvedilol | 406.47 | Non-selective; used for heart failure; contains a carbazole moiety | |

| Propranolol | 259.35 | Non-selective; first clinically used beta-blocker | |

| Atenolol | 266.34 | Selective beta-1 blocker; commonly used for hypertension | |

| Metoprolol | 267.38 | Selective beta-1 blocker; used for hypertension and heart failure |

Uniqueness of Carpindolol:

Carpindolol's distinctive structure featuring an indole core differentiates it from other common beta-blockers, which often contain naphthalene or phenolic structures. This unique configuration may contribute to its specific pharmacological profile and potential therapeutic applications not observed in other compounds .

Carpindolol synthesis involves several established methodologies centered around the construction of the indole ring system and subsequent functionalization to introduce the propoxy substituent and carboxylate ester group. The synthetic approach primarily employs the Fischer indole synthesis as the foundational method for constructing the core indole structure [2].

The Fischer indole synthesis represents the most reliable and widely used method for indole construction, involving the reaction of substituted phenylhydrazines with appropriate aldehydes or ketones under acidic conditions [2] [3] [4]. This reaction has been successfully applied in pharmaceutical synthesis since its discovery in 1883 by Emil Fischer, providing access to diverse indole derivatives including those with therapeutic applications [2] [5].

Primary Synthetic Route

The synthesis of Carpindolol follows a multi-step pathway beginning with the formation of the indole core through Fischer indole synthesis . The process involves the condensation of an appropriately substituted phenylhydrazine with a suitable carbonyl compound, typically under Brønsted acid catalysis using hydrochloric acid, sulfuric acid, or polyphosphoric acid [2] [3].

The synthetic sequence proceeds through the following general steps:

Step 1: Indole Core Formation

The Fischer indole synthesis is employed to construct the fundamental indole ring system. This involves the reaction of a substituted phenylhydrazine with an appropriate ketone or aldehyde precursor under acidic conditions [2]. The reaction proceeds through a well-established mechanism involving hydrazone formation, tautomerization to an ene-hydrazine intermediate, followed by a sigmatropic rearrangement and cyclization with ammonia elimination [3] [5].

Step 2: Propoxy Group Introduction

The introduction of the propoxy group is achieved through an etherification reaction, specifically employing nucleophilic substitution methodology . This step involves the formation of an ether linkage between the indole hydroxyl group and the propoxy substituent. The etherification reaction typically utilizes the Williamson ether synthesis approach, involving the reaction of an alkoxide ion with an appropriate alkyl halide through an SN2 mechanism [6] [7] [8].

Step 3: Carboxylate Ester Formation

The final synthetic transformation involves the introduction of the isopropyl carboxylate group at the 2-position of the indole ring. This esterification reaction can be accomplished through standard esterification protocols involving the condensation of the carboxylic acid with isopropyl alcohol under acidic conditions.

Alternative Synthetic Approaches

While the Fischer indole synthesis remains the preferred method, alternative approaches for indole construction could potentially be employed, including the Japp-Klingemann reaction followed by cyclization [9]. This methodology has been successfully applied in the synthesis of related indole carboxylic acid derivatives and could provide an alternative route to the Carpindolol scaffold [9].

The synthesis of related beta-blocker compounds has demonstrated the utility of epichlorohydrin-based methodologies, where phenolic precursors are reacted with epichlorohydrin followed by epoxide opening with appropriate amine nucleophiles [10]. However, this approach would require significant modification for Carpindolol synthesis due to the different substitution pattern and functional group requirements.

Key Intermediates and Reaction Mechanisms

The synthesis of Carpindolol involves several critical intermediates, each requiring specific reaction conditions and mechanistic understanding to ensure successful transformation and high yield synthesis.

Fischer Indole Synthesis Mechanism

The Fischer indole synthesis mechanism proceeds through a well-defined sequence of elementary steps [2] [3] [5]. The reaction begins with the formation of a phenylhydrazone intermediate from the condensation of the phenylhydrazine precursor with the carbonyl compound [3]. This initial condensation reaction occurs under acidic conditions and involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by water elimination.

The critical mechanistic step involves the tautomerization of the phenylhydrazone to the corresponding ene-hydrazine intermediate [3] [5]. This tautomerization is acid-catalyzed and represents the rate-determining step in many Fischer indole syntheses [11]. The ene-hydrazine intermediate then undergoes a [12] [12]-sigmatropic rearrangement, which results in the formation of a new carbon-carbon bond and the disruption of the aromatic ring system [2] [3].

Following the sigmatropic rearrangement, cyclization occurs through the formation of a cyclic aminoacetal intermediate [3] [5]. This intermediate is unstable under the acidic reaction conditions and undergoes ammonia elimination to restore aromaticity and form the indole product [2] [3]. The driving force for this final step is the restoration of the aromatic character of both the benzene and pyrrole rings within the indole system.

Etherification Reaction Mechanism

The introduction of the propoxy group proceeds through a nucleophilic substitution mechanism, specifically the Williamson ether synthesis [6] [7] [8]. This reaction involves the formation of an alkoxide nucleophile from the indole hydroxyl group, typically accomplished through treatment with a strong base such as sodium hydride or potassium hydride [6].

The alkoxide ion then undergoes nucleophilic attack on a propyl halide (typically propyl bromide or iodide) through an SN2 mechanism [6] [7]. The reaction proceeds with inversion of configuration at the carbon center bearing the leaving group, although this stereochemical consideration is not relevant for the symmetrical propyl group [7].

The SN2 mechanism requires the use of primary alkyl halides for optimal results, as secondary and tertiary halides lead to elimination reactions rather than substitution [6] [8]. The reaction is typically conducted in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran to maximize the nucleophilicity of the alkoxide ion [6].

Key Synthetic Intermediates

Several key intermediates have been identified as critical to the successful synthesis of Carpindolol:

Phenylhydrazine Precursor: The appropriately substituted phenylhydrazine represents the first key intermediate, requiring precise substitution patterns to direct the subsequent Fischer indole synthesis toward the desired regioisomer [2] [3].

Hydrazone Intermediate: The hydrazone formed from the condensation of the phenylhydrazine with the carbonyl component represents a stable, isolable intermediate that can be purified and characterized before proceeding to the cyclization step [3] [5].

Ene-hydrazine Tautomer: Although not typically isolated due to its instability, the ene-hydrazine tautomer represents the critical intermediate that undergoes the sigmatropic rearrangement [3] [11]. Understanding the factors that stabilize this intermediate is crucial for optimizing reaction conditions.

Hydroxylated Indole: The indole intermediate bearing the hydroxyl group represents a key branch point in the synthesis, as this intermediate can be functionalized through etherification to introduce the propoxy substituent .

Reaction Optimization Considerations

The synthesis of Carpindolol intermediates requires careful optimization of reaction conditions to maximize yield and minimize side product formation. Temperature control is particularly critical during the Fischer indole synthesis, as elevated temperatures can lead to decomposition of sensitive intermediates [2] [3].

Acid catalyst selection significantly influences both the rate and selectivity of the Fischer indole synthesis [2] [3] [4]. Brønsted acids such as hydrochloric acid and sulfuric acid are commonly employed, although Lewis acids such as zinc chloride and aluminum chloride can provide alternative reactivity profiles [2] [4].

The etherification reaction requires careful control of base stoichiometry and reaction temperature to avoid competing elimination reactions [6] [8]. The use of crown ethers or phase-transfer catalysts can enhance the reactivity of the alkoxide nucleophile and improve reaction efficiency [6].

Analytical Techniques for Purity Assessment

The analytical characterization and purity assessment of Carpindolol requires a comprehensive analytical approach employing multiple complementary techniques to ensure product quality and structural confirmation.

High-Performance Liquid Chromatography Analysis

High-Performance Liquid Chromatography represents the primary analytical technique for Carpindolol purity assessment and quantitative analysis. HPLC methodology provides excellent separation capabilities for Carpindolol and its potential impurities through reversed-phase chromatography [13] [14].

The optimal HPLC conditions for Carpindolol analysis involve the use of C18 analytical columns with mobile phases composed of phosphate buffer-acetonitrile mixtures [13]. The mobile phase composition typically consists of 20 millimolar phosphate buffer (pH 7.0) combined with acetonitrile in a 65:35 volume ratio, pumped at a flow rate of 1.0 milliliter per minute [13].

Detection methodology employs ultraviolet detection at 240 nanometers, with fluorescence detection providing enhanced sensitivity at excitation wavelength 240 nanometers and emission wavelength 330 nanometers [13]. The fluorescence detection approach offers superior sensitivity with detection limits as low as 3.0 nanograms per milliliter and quantification limits of 10 nanograms per milliliter [13].

For enantiomeric purity assessment, specialized analytical approaches have been developed employing stir bar sorptive extraction followed by derivatization with menthyl chloroformate to produce diastereomeric derivatives suitable for HPLC separation [14]. This methodology provides excellent enantioselectivity with detection limits of 8 micrograms per liter for the S-enantiomer and 11 micrograms per liter for the R-enantiomer [14].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides essential structural characterization data for Carpindolol and enables the identification of impurities through detailed spectral analysis [15]. Both proton and carbon-13 NMR spectroscopy are employed for comprehensive structural elucidation.

The NMR analysis of Carpindolol is typically conducted in dimethyl sulfoxide-d6 solvent, which provides excellent solubility and minimal interference with the analyte signals [15]. Two-dimensional NMR experiments including COSY, HMQC, HMBC, and NOESY provide unequivocal assignment of all proton and carbon resonances [15].

The chemical shift data for Carpindolol can be distinguished from related compounds through characteristic resonance patterns. The indole proton signals appear in the aromatic region between 6.8 and 8.3 parts per million, while the propoxy and isopropyl groups exhibit characteristic multipicity patterns in the aliphatic region [15].

Chemical shift differences between salt and base forms of Carpindolol provide valuable information for formulation analysis. The carbon resonances corresponding to the ether linkage (OC2) appear at 65.0-65.5 parts per million for hydrochloride salts and approximately 68.4 parts per million for the free base [15].

Mass Spectrometry Analysis

Mass spectrometry provides molecular weight confirmation and structural fragmentation data essential for Carpindolol identification and purity assessment [16]. The molecular ion peak appears at mass-to-charge ratio 348, corresponding to the molecular formula C19H28N2O4 [17] [18].

Fragmentation patterns in mass spectrometry provide diagnostic information about the structural integrity of the Carpindolol molecule. Key fragmentation pathways involve the loss of the isopropyl ester group and cleavage of the propoxy chain, generating characteristic fragment ions that confirm structural authenticity [16].

High-resolution mass spectrometry enables accurate mass determination with measurement errors within 5 parts per million, providing definitive molecular formula confirmation [16]. The isotope distribution patterns further support structural assignments and enable the detection of synthetic impurities [16].

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible spectroscopy provides valuable information about the electronic structure and purity of Carpindolol through characteristic absorption patterns [19] [20]. The indole chromophore exhibits characteristic absorption maxima in the ultraviolet region, typically between 240 and 280 nanometers [19].

The UV absorption spectrum of Carpindolol shows multiple absorption bands corresponding to π-π* transitions within the indole ring system [20]. The fine structure of the absorption spectrum is sensitive to the molecular environment and can provide information about intermolecular interactions and aggregation behavior [20].

Spectrophotometric purity assessment utilizes the Beer-Lambert law relationship between absorbance and concentration to determine compound purity [19] [20]. The linear relationship between absorbance and concentration enables quantitative analysis across the concentration range of 2.0-12.0 micrograms per milliliter at 242.5 nanometers [21].

Analytical Method Validation

Comprehensive analytical method validation ensures the reliability and accuracy of Carpindolol purity assessment [21] [22]. Validation parameters include linearity, precision, accuracy, detection limits, quantification limits, and robustness [21].

Linearity assessment demonstrates the proportional relationship between analytical response and analyte concentration across the relevant concentration range [21]. Correlation coefficients exceeding 0.998 are typically required for acceptable linearity [21].

Precision evaluation encompasses both repeatability (intra-day precision) and intermediate precision (inter-day precision), with relative standard deviation values typically required to be less than 2.0 percent for acceptable precision [21]. Accuracy assessment through recovery studies demonstrates analyte recovery percentages between 98 and 103 percent [14].

Detection and quantification limits are established through signal-to-noise ratio evaluation, with detection limits representing the lowest detectable concentration and quantification limits representing the lowest concentration suitable for quantitative analysis [13] [14].

Robustness testing evaluates the analytical method's stability toward small but deliberate variations in method parameters such as mobile phase composition, column temperature, and flow rate [21]. Cumulative validation scores provide overall risk assessment, with values below 1.0 representing low analytical risk [21].